rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate
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Overview
Description
rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate is a synthetic organic compound with a complex structure. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its unique chemical properties and potential for various reactions.
Preparation Methods
The synthesis of rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the cyclopenta[b]pyrrole ring: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl group: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base.
Aminomethylation: The aminomethyl group is added using formaldehyde and a suitable amine.
Final purification: The compound is purified using techniques such as recrystallization or chromatography.
Industrial production methods may vary, but they generally follow similar steps with optimizations for scale and efficiency.
Chemical Reactions Analysis
rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
rac-tert-butyl (3aR,6aR)-3a-(aminomethyl)-octahydrocyclopenta[b]pyrrole-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- tert-Butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its specific aminomethyl group and the resulting chemical behavior.
Properties
Molecular Formula |
C13H24N2O2 |
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Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 3a-(aminomethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-13(9-14)6-4-5-10(13)15/h10H,4-9,14H2,1-3H3 |
InChI Key |
GRGFPDOJMTZTIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)CN |
Origin of Product |
United States |
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